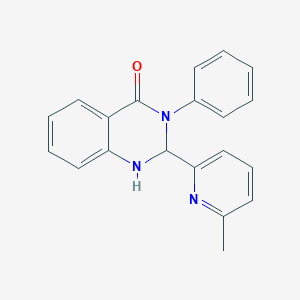

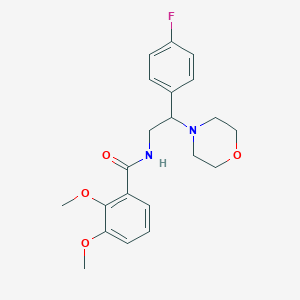

![molecular formula C18H13FN4O2S B2948015 4-氟-N-(3-(咪唑并[1,2-a]嘧啶-2-基)苯基)苯磺酰胺 CAS No. 862812-03-1](/img/structure/B2948015.png)

4-氟-N-(3-(咪唑并[1,2-a]嘧啶-2-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are used in the construction of various derivatives .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines and their derivatives often involves radical reactions . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are nitrogen heterocycles, which are found almost invariably in living systems . They are quite important due to their ability to bind with various living systems .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process often involves radical reactions .科学研究应用

神经退行性疾病成像的放射性标记化合物

与“4-氟-N-(3-(咪唑并[1,2-a]嘧啶-2-基)苯基)苯磺酰胺”结构相似的化合物已被合成并评估其在神经退行性疾病成像中的潜力。例如,氟乙氧基和氟丙氧基取代的咪唑并[1,2-a]吡啶对外周苯二氮卓受体 (PBR) 表现出很高的体外亲和性和选择性,而 PBR 与神经退行性疾病有关。当此类化合物被放射性标记时,可用于正电子发射断层扫描 (PET) 研究 PBR 表达,从而深入了解这些疾病的病理 (Fookes 等人,2008)。

金属测定的分光光度法

合成了一种与目标化合物相关的新显色试剂,并将其应用于分光光度法测定镍 (II)。该方法显示出对合金中 Ni(II) 进行灵敏、准确和快速测定的潜力,证明了该化合物在分析化学中的实用性 (Kadhim 等人,2020)。

衍生物的合成和生物活性评价

通过迈克尔加成/分子内环化反应合成的三氟甲基化咪唑并[1,2-a]嘧啶和苯并咪唑并[1,2-a]嘧啶已初步评估其生物活性。这些发现强调了该化合物在探索其衍生物的构效关系中开发新治疗剂的相关性 (Jismy 等人,2019)。

潜在的抗肿瘤和抗菌剂

含有生物活性吡唑部分的衍生物,其结构与“4-氟-N-(3-(咪唑并[1,2-a]嘧啶-2-基)苯基)苯磺酰胺”相关,已被合成并评估其抗肿瘤和抗菌活性。这些研究有助于理解该化合物在药物发现中的潜力,特别是在开发癌症和细菌感染新疗法方面 (Alqasoumi 等人,2009)。

作用机制

Target of Action

The primary target of this compound is the serine/threonine-protein kinase . This kinase plays a crucial role in the control of the cell cycle and is essential for meiosis .

Mode of Action

The compound interacts with its target, the serine/threonine-protein kinase, and inhibits its activity . This inhibition can lead to changes in the cell cycle, potentially affecting cell division and growth.

Biochemical Pathways

The compound’s action on the serine/threonine-protein kinase can affect various biochemical pathways. For instance, it may influence the PI3K/Akt/mTOR signaling pathway , which plays a key role in cell cycle progression, growth, and survival. By inhibiting this pathway, the compound could potentially exert anti-cancer effects.

Pharmacokinetics

The compound’s structure, which includes an imidazole ring, suggests that it may be highly soluble in water and other polar solvents . This could potentially enhance its bioavailability.

Result of Action

The inhibition of the serine/threonine-protein kinase by this compound can lead to changes in cell cycle progression, potentially leading to cell cycle arrest . This could result in the inhibition of cell growth and division, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility suggests that it may be more effective in aqueous environments

未来方向

Imidazo[1,2-a]pyridines and their derivatives have a broad range of chemical and biological properties . They have potential uses not only as drugs, but also as organoelectronic materials, fluorescent materials, etc . Therefore, the development of novel and promising compounds based on these scaffolds is a promising direction for future research .

属性

IUPAC Name |

4-fluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2S/c19-14-5-7-16(8-6-14)26(24,25)22-15-4-1-3-13(11-15)17-12-23-10-2-9-20-18(23)21-17/h1-12,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJJDDIAXMXTSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(naphthalen-2-ylsulfanyl)acetate](/img/structure/B2947933.png)

![(E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2947935.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2947940.png)

![5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2947942.png)

![6-(3-Fluorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2947943.png)

![(5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2947950.png)

![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2947951.png)

![Tert-butyl 4-[5-(2,4-dichlorophenyl)-1-(phenylcarbamoyl)pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2947952.png)